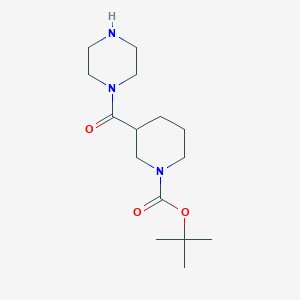

tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate” is a chemical compound. It is a derivative of N-Boc piperazine . It is also known as tert-Butyl 4- (piperazine-1-carbonyl)piperidine-1-carboxylate . It is used as an intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Synthesis Analysis

The synthesis of “this compound” involves the use of N-Boc piperazine as a building block . It undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can be prepared in 80% yield via solvent-free N -Boc protection catalyzed by iodine .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a piperazine ring which bears a carboxylic acid group . The InChI Code is 1S/C15H27N3O3/c1-15(2,3)21-14(20)18-8-4-12(5-9-18)13(19)17-10-6-16-7-11-17/h12,16H,4-11H2,1-3H3 .Chemical Reactions Analysis

“this compound” serves as a useful intermediate in the synthesis of several novel organic compounds . It undergoes Buchwald-Hartwig coupling reactions with aryl halides .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 297.4 . It is a solid at room temperature . The storage temperature is 2-8°C in a sealed, dry environment .Safety and Hazards

The safety information for “tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate” indicates that it is hazardous. The hazard statements include H302-H315-H319-H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Direcciones Futuras

The future directions for “tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate” could involve its use in the synthesis of novel organic compounds with potential biological activities . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Propiedades

IUPAC Name |

tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-8-4-5-12(11-18)13(19)17-9-6-16-7-10-17/h12,16H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGRQQABSNLPCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B6144560.png)

![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)

![4-(2-furylmethyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B6144599.png)

![2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid](/img/structure/B6144601.png)

![2-chloro-N-{[4-(2-methylpropyl)morpholin-2-yl]methyl}acetamide](/img/structure/B6144607.png)

![2-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid](/img/structure/B6144615.png)